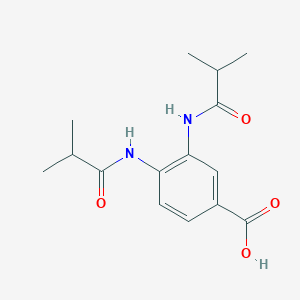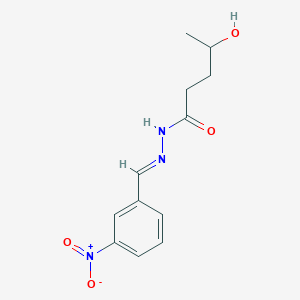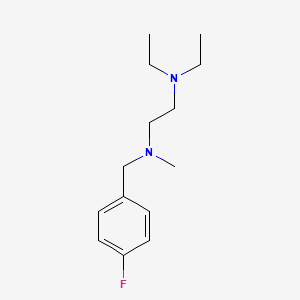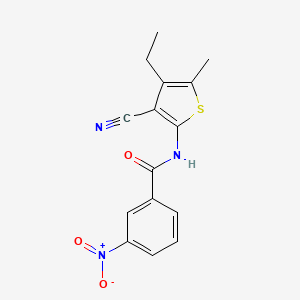
3,4-bis(isobutyrylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-bis(isobutyrylamino)benzoic acid, commonly known as DIBA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzoic acid derivatives and is synthesized by the reaction of 3,4-diaminobenzoic acid with isobutyryl chloride. DIBA has been extensively studied for its various applications in the field of medicinal chemistry and biochemistry.
作用機序
The mechanism of action of DIBA is not fully understood, but it is believed to inhibit the activity of enzymes by binding to them and interfering with their function. DIBA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
DIBA has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation. DIBA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. Furthermore, DIBA has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
実験室実験の利点と制限
DIBA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be easily controlled. Furthermore, DIBA exhibits potent inhibitory activity against several enzymes, making it a valuable tool for studying enzyme function. However, one limitation of DIBA is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in some experiments.
将来の方向性
There are several future directions for the study of DIBA. One potential application is in the development of new anticancer drugs that target the caspase cascade. Furthermore, DIBA could be studied further for its potential use in the treatment of Alzheimer's disease. Finally, the mechanism of action of DIBA could be further elucidated to better understand its effects on enzymes and other biological processes.
合成法
The synthesis of DIBA is carried out by the reaction of 3,4-diaminobenzoic acid with isobutyryl chloride in the presence of a catalyst such as triethylamine. The reaction proceeds under controlled conditions, and the product is obtained by the purification of the crude reaction mixture using column chromatography. The yield of DIBA obtained through this method is generally high, and the purity is also good.
科学的研究の応用
DIBA has been studied for its various applications in scientific research. It has been found to exhibit potent inhibitory activity against several enzymes, including HIV-1 integrase, topoisomerase II, and DNA polymerase. DIBA has also been studied for its anticancer properties and has been found to induce apoptosis in cancer cells. Furthermore, DIBA has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
3,4-bis(2-methylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-8(2)13(18)16-11-6-5-10(15(20)21)7-12(11)17-14(19)9(3)4/h5-9H,1-4H3,(H,16,18)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSNMFBLRXRHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)


![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)

![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)

![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)

![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)